Cas no 1368290-38-3 ((7-Chloroimidazo1,2-apyridin-2-yl)methanol)

(7-Chloroimidazo[1,2-a]pyridin-2-yl)methanol is a heterocyclic compound featuring a chloro-substituted imidazopyridine core with a hydroxymethyl functional group at the 2-position. This structure imparts versatility in synthetic applications, particularly in pharmaceutical and agrochemical intermediates. The chloro group enhances reactivity for further derivatization, while the hydroxymethyl moiety offers a handle for functional group transformations, such as oxidation or esterification. Its rigid bicyclic framework contributes to stability, making it suitable for use in demanding reaction conditions. The compound is valued in medicinal chemistry for its potential as a scaffold in bioactive molecule development, including kinase inhibitors or antimicrobial agents. High purity grades are available to ensure consistency in research and industrial applications.
(7-Chloroimidazo1,2-apyridin-2-yl)methanol structure
1368290-38-3 structure
Product name:(7-Chloroimidazo1,2-apyridin-2-yl)methanol
CAS No:1368290-38-3
MF:C8H7ClN2O
Molecular Weight:182.60698056221
MDL:MFCD19443878
CID:2092365
PubChem ID:82343238

(7-Chloroimidazo1,2-apyridin-2-yl)methanol 化学的及び物理的性質

名前と識別子

    • (7-Chloroimidazo[1,2-a]pyridin-2-yl)methanol
    • 7-chloro-Imidazo[1,2-a]pyridine-2-methanol
    • MFCD19443878
    • {7-CHLOROIMIDAZO[1,2-A]PYRIDIN-2-YL}METHANOL
    • (7-ChloroH-imidazo[1,2-a]pyridin-2-yl)methanol
    • 1368290-38-3
    • (7-Chloroimidazo[1,2-a]pyridin-2-yl)-methanol
    • Imidazo[1,2-a]pyridine-2-methanol, 7-chloro-
    • G11031
    • (7-Chloro-imidazo[1,2-a]pyridin-2-yl)-methanol
    • AKOS022602774
    • DB-307345
    • (7-Chloroimidazo1,2-apyridin-2-yl)methanol
    • MDL: MFCD19443878
    • インチ: InChI=1S/C8H7ClN2O/c9-6-1-2-11-4-7(5-12)10-8(11)3-6/h1-4,12H,5H2
    • InChIKey: VMNAPSCBFLHMFG-UHFFFAOYSA-N
    • SMILES: C1=CN2C=C(CO)N=C2C=C1Cl

計算された属性

  • 精确分子量: 182.0246905g/mol
  • 同位素质量: 182.0246905g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 167
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.5
  • トポロジー分子極性表面積: 37.5Ų

じっけんとくせい

  • 密度みつど: 1.44

(7-Chloroimidazo1,2-apyridin-2-yl)methanol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
eNovation Chemicals LLC
K14041-5g
(7-chloroimidazo[1,2-a]pyridin-2-yl)methanol
1368290-38-3 95%
5g
$1136 2024-05-23
eNovation Chemicals LLC
D660799-1g
7-Chloro-2-(hydroxymethyl)imidazo[1,2-a]pyridine
1368290-38-3 95%
1g
$465 2024-06-03
eNovation Chemicals LLC
Y0987778-5g
(7-Chloroimidazo[1,2-a]pyridin-2-yl)methanol
1368290-38-3 95%
5g
$1000 2024-08-02
Chemenu
CM131591-5g
(7-chloroimidazo[1,2-a]pyridin-2-yl)methanol
1368290-38-3 95%
5g
$*** 2023-03-30
Chemenu
CM131591-5g
(7-chloroimidazo[1,2-a]pyridin-2-yl)methanol
1368290-38-3 95%
5g
$1359 2021-08-05
Alichem
A029189791-5g
(7-Chloroimidazo[1,2-a]pyridin-2-yl)methanol
1368290-38-3 95%
5g
1,468.54 USD 2021-06-01
eNovation Chemicals LLC
Y0987778-5g
(7-chloroimidazo[1,2-a]pyridin-2-yl)methanol
1368290-38-3 95%
5g
$1000 2025-02-20
eNovation Chemicals LLC
K14041-1g
(7-chloroimidazo[1,2-a]pyridin-2-yl)methanol
1368290-38-3 95%
1g
$355 2025-02-21
eNovation Chemicals LLC
K14041-5g
(7-chloroimidazo[1,2-a]pyridin-2-yl)methanol
1368290-38-3 95%
5g
$1136 2025-02-21
eNovation Chemicals LLC
D660799-1g
7-Chloro-2-(hydroxymethyl)imidazo[1,2-a]pyridine
1368290-38-3 95%
1g
$465 2025-02-26

(7-Chloroimidazo1,2-apyridin-2-yl)methanol 関連文献

(7-Chloroimidazo1,2-apyridin-2-yl)methanolに関する追加情報

Recent Advances in the Study of (7-Chloroimidazo[1,2-a]pyridin-2-yl)methanol (CAS: 1368290-38-3): A Promising Scaffold in Medicinal Chemistry

The compound (7-Chloroimidazo[1,2-a]pyridin-2-yl)methanol (CAS: 1368290-38-3) has recently emerged as a key scaffold in medicinal chemistry due to its versatile pharmacological properties. This heterocyclic structure, featuring a chloro-substituted imidazopyridine core, has garnered significant attention for its potential applications in drug discovery, particularly in the development of kinase inhibitors and anti-inflammatory agents. Recent studies have highlighted its role as a privileged structure capable of modulating various biological targets, making it a focal point for researchers in the pharmaceutical industry.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of (7-Chloroimidazo[1,2-a]pyridin-2-yl)methanol derivatives as selective inhibitors of JAK2 kinases, which are implicated in myeloproliferative disorders. The research team utilized structure-activity relationship (SAR) studies to optimize the scaffold, achieving nanomolar potency against JAK2 while maintaining selectivity over other JAK isoforms. The lead compound, featuring a hydroxymethyl group at the 2-position, showed improved pharmacokinetic properties compared to earlier analogs, suggesting its potential as a clinical candidate.

In parallel, computational studies have revealed the unique binding mode of this scaffold in protein-ligand interactions. Molecular docking simulations indicate that the chloro substituent at the 7-position contributes to enhanced hydrophobic interactions with target proteins, while the hydroxymethyl group facilitates hydrogen bonding with key amino acid residues. These insights, published in a 2024 ACS Chemical Biology paper, provide valuable guidance for further structural modifications to improve target affinity and drug-like properties.

The synthetic accessibility of (7-Chloroimidazo[1,2-a]pyridin-2-yl)methanol has also been a subject of recent investigation. A novel one-pot synthesis method developed by researchers at the University of Manchester (2023) significantly improved the yield and purity of the compound, addressing previous challenges in large-scale production. This methodological advancement, coupled with the growing understanding of its biological activities, positions this scaffold as an attractive starting point for the development of new therapeutic agents across multiple disease areas.

Looking forward, the unique combination of synthetic tractability and biological activity makes (7-Chloroimidazo[1,2-a]pyridin-2-yl)methanol a promising candidate for further drug development efforts. Current research directions include exploring its potential in neurodegenerative diseases, where preliminary data suggest neuroprotective effects, and in oncology, where derivatives have shown activity against resistant cancer cell lines. As these studies progress, this scaffold may yield important clinical candidates in the coming years.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:1368290-38-3)(7-Chloroimidazo1,2-apyridin-2-yl)methanol
A886623
Purity:99%
はかる:1g
Price ($):274.0